molecular formula C19H19N2OP B14196190 [1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile CAS No. 922729-91-7

[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile

Cat. No.: B14196190
CAS No.: 922729-91-7
M. Wt: 322.3 g/mol
InChI Key: BCOCCTWXGNUTHK-UHFFFAOYSA-N
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Description

[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile: is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a 2-methylpropyl chain, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine oxide with a suitable alkylating agent to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a nitrile compound under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols, forming amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; reactions often require catalysts like acids or bases to proceed efficiently.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted amides or esters, depending on the specific reagents and conditions used.

Scientific Research Applications

[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different alkyl or nitrile substituents.

    Nitrile-containing compounds: Molecules with nitrile groups attached to various organic frameworks.

Uniqueness

[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile is unique due to its specific combination of a diphenylphosphoryl group and a propanedinitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

922729-91-7

Molecular Formula

C19H19N2OP

Molecular Weight

322.3 g/mol

IUPAC Name

2-(1-diphenylphosphoryl-2-methylpropyl)propanedinitrile

InChI

InChI=1S/C19H19N2OP/c1-15(2)19(16(13-20)14-21)23(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,1-2H3

InChI Key

BCOCCTWXGNUTHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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